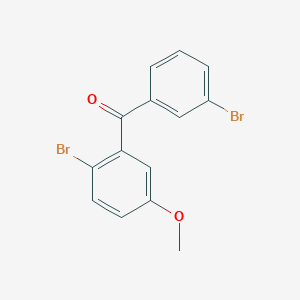

2,3'-Dibromo-5-methoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

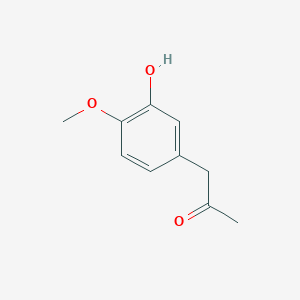

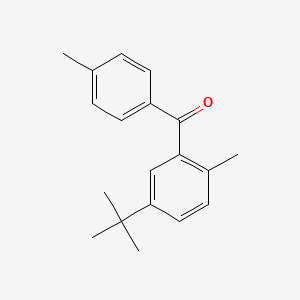

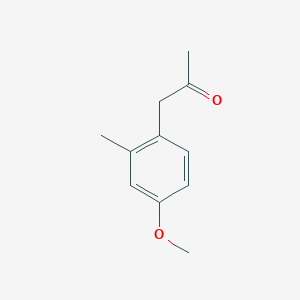

2,3’-Dibromo-5-methoxybenzophenone is a chemical compound with the molecular formula C14H10Br2O2 . It has a molecular weight of 370.04 . The IUPAC name for this compound is (2-bromo-5-methoxyphenyl) (3-bromophenyl)methanone .

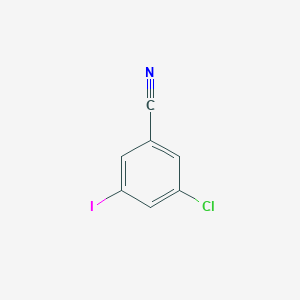

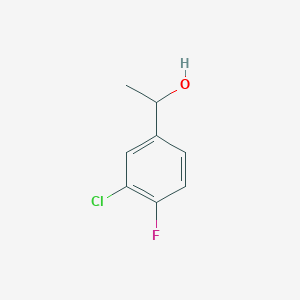

Molecular Structure Analysis

The molecular structure of 2,3’-Dibromo-5-methoxybenzophenone consists of a benzophenone core with bromine atoms at the 2 and 3’ positions and a methoxy group at the 5 position .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3’-Dibromo-5-methoxybenzophenone include a molecular weight of 370.04 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Antioxidant Activity and Marine Applications

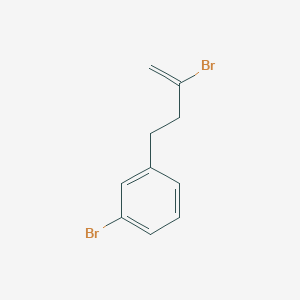

Bromophenols, closely related to 2,3'-Dibromo-5-methoxybenzophenone, have been extensively researched for their antioxidant properties and potential applications in marine biology. A study on the marine red alga Rhodomela confervoides isolated 19 naturally occurring bromophenols, including six new structures. These compounds showed potent free radical scavenging activity against DPPH and ABTS radicals, suggesting that Rhodomela confervoides could be an excellent source of natural antioxidants. This finding indicates the potential of these bromophenols in preventing oxidative deterioration of food and possibly in pharmaceutical applications (Li et al., 2011). Moreover, a different set of bromophenol derivatives isolated from the same red alga displayed antibacterial activity against various bacterial strains, highlighting their potential as natural antibacterial agents (Xu et al., 2003).

Carbonic Anhydrase Inhibition

Research on bromophenol derivatives has also revealed their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Novel bromophenol derivatives have been synthesized and tested for their inhibitory potency against human carbonic anhydrase isoforms hCA I and hCA II. The compounds exhibited competitive inhibition and showed strong inhibitory activity against hCA I, indicating their potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Akbaba et al., 2013).

Environmental Monitoring and Impact

Studies on this compound and related compounds have also focused on their environmental presence, monitoring, and potential impact. A study detailing a procedure for determining hydroxylated benzophenone UV absorbers in environmental water samples highlighted the widespread presence of these compounds, including this compound, in aquatic environments. This research underlines the importance of monitoring these compounds due to their potential environmental impact and the need for efficient water treatment processes to remove them (Negreira et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors .

Mode of Action

Brominated compounds often participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Brominated compounds can potentially affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability .

Result of Action

Similar compounds have been known to inhibit certain enzymes and affect cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3’-Dibromo-5-methoxybenzophenone. Factors such as pH, temperature, and the presence of other compounds can potentially affect its activity .

Biochemical Analysis

Biochemical Properties

2,3’-Dibromo-5-methoxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose metabolism . The compound acts as an inhibitor of PTP1B, thereby modulating the enzyme’s activity and impacting cellular processes related to glucose homeostasis.

Cellular Effects

The effects of 2,3’-Dibromo-5-methoxybenzophenone on cells are diverse and depend on the cell type and context. In insulin-resistant HepG2 cells, the compound has been shown to enhance glucose uptake, suggesting a potential role in improving insulin sensitivity . Additionally, 2,3’-Dibromo-5-methoxybenzophenone can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.

Molecular Mechanism

At the molecular level, 2,3’-Dibromo-5-methoxybenzophenone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PTP1B, inhibiting its activity and leading to changes in downstream signaling pathways . This inhibition can result in altered gene expression and metabolic flux, ultimately impacting cellular function. Additionally, the presence of bromine and methoxy groups in the compound’s structure may contribute to its binding affinity and specificity for certain biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’-Dibromo-5-methoxybenzophenone can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the magnitude of these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of 2,3’-Dibromo-5-methoxybenzophenone vary with different dosages in animal models. At lower doses, the compound can enhance glucose uptake and improve insulin sensitivity without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including liver damage and disruption of normal metabolic processes . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

2,3’-Dibromo-5-methoxybenzophenone is involved in several metabolic pathways, primarily through its interaction with enzymes such as PTP1B. By inhibiting PTP1B, the compound can alter the flux of metabolites through pathways related to glucose metabolism and insulin signaling . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic processes and the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, 2,3’-Dibromo-5-methoxybenzophenone is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of 2,3’-Dibromo-5-methoxybenzophenone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on the context and the presence of specific targeting sequences . This localization can impact the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments.

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-(3-bromophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c1-18-11-5-6-13(16)12(8-11)14(17)9-3-2-4-10(15)7-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEQSXZCMATXOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641441 |

Source

|

| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-87-6 |

Source

|

| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.